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Introduction

Cy3-PEG7-TCO is a fluorescent probe designed for targeted labeling of biomolecules in live
and fixed cells for visualization by super-resolution microscopy. This molecule combines the
bright and photostable cyanine dye, Cy3, with a trans-cyclooctene (TCO) group via a
polyethylene glycol (PEG) linker. This design leverages the highly efficient and specific inverse-
demand Diels-Alder cycloaddition (iIEDDA) reaction between TCO and a tetrazine (Tz)-modified
target molecule.[1][2][3] This bioorthogonal labeling strategy allows for precise attachment of
the fluorophore to a protein of interest, enabling advanced imaging technigues such as
Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM).[4][5]

The PEGY7 linker enhances the water solubility and biocompatibility of the probe, minimizing
non-specific binding and providing a flexible spacer between the dye and the target molecule.
The Cy3 fluorophore is a well-characterized dye with excitation and emission maxima suitable
for many common laser lines and filter sets. Its photoswitching properties, particularly in the
presence of specific imaging buffers, make it a valuable tool for single-molecule localization
microscopy (SMLM) techniques that rely on the temporal separation of individual fluorophore
signals to reconstruct a super-resolved image.

These application notes provide an overview of the properties of Cy3-PEG7-TCO, protocols for
its use in cell labeling, and its application in super-resolution microscopy.
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Data Presentation

Table 1: Properties of Cy3-PEG7-TCO Components
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BENCHE

Component Property Value/Description References

Cy3 Dye

Excitation Maximum

~550 nm

Emission Maximum

~570 nm

Quantum Yield

Varies with
environment,
generally moderate to
high

Photostability

Good, suitable for
repeated imaging
cycles in STORM

PEGT7 Linker

Composition

7 repeating units of

ethylene glycol

Function

Increases solubility,
reduces aggregation,
minimizes non-
specific binding,
provides spatial
separation between

dye and target.

TCO (trans-

cyclooctene)

Reactive Partner

Tetrazine (Tz)

Reaction Type

Inverse-demand
Diels-Alder

Cycloaddition (iIEDDA)

Reaction Rate

Extremely fast (up to
1076 M~1s71)

Conditions

Bioorthogonal, occurs
in aqueous buffers at

physiological pH and

temperature without a

catalyst.
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Experimental Protocols

Protocol 1: Labeling of Tetrazine-Modified Proteins on
the Cell Surface

This protocol describes the labeling of cell surface proteins that have been metabolically or

genetically engineered to contain a tetrazine moiety.

Materials:

Cells expressing the tetrazine-modified protein of interest

Cy3-PEG7-TCO (resuspended in anhydrous DMSO to a stock concentration of 1-10 mM)
Phosphate-buffered saline (PBS), pH 7.4

Cell culture medium (phenol red-free for imaging)

Bovine Serum Albumin (BSA) for blocking (optional)

Procedure:

Cell Preparation: Culture cells to the desired confluency on imaging-grade glass-bottom
dishes or coverslips.

Washing: Gently wash the cells two to three times with pre-warmed PBS to remove residual
culture medium.

Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking buffer
(e.g., 1-3% BSA in PBS) for 30 minutes at room temperature.

Labeling Reaction: a. Prepare the labeling solution by diluting the Cy3-PEG7-TCO stock
solution in phenol red-free medium or PBS to a final concentration of 1-10 pM. The optimal
concentration should be determined empirically. b. Remove the blocking buffer (if used) and
add the labeling solution to the cells. c. Incubate for 30-60 minutes at 37°C and 5% COz. The
incubation time may need optimization depending on the reactivity of the tetrazine-modified
target.
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» Washing: Remove the labeling solution and wash the cells three to five times with pre-
warmed PBS or phenol red-free medium to remove unbound probe.

e Imaging: The cells are now ready for imaging. Proceed to the super-resolution microscopy
protocol. For live-cell imaging, ensure cells are maintained in a suitable imaging buffer or
medium at 37°C.

Protocol 2: Super-Resolution Imaging (dSTORM) of
Labeled Cells

This protocol provides a general workflow for acquiring dSTORM images of cells labeled with
Cy3-PEG7-TCO. The specific parameters will need to be optimized for the microscope system
being used.

Materials:
o Labeled cells on imaging-grade glass-bottom dishes or coverslips

 dSTORM imaging buffer (e.g., a glucose oxidase and catalase oxygen scavenging system in
a buffer containing a thiol like B-mercaptoethanol or cysteamine to promote photoswitching).
A common recipe is:

o 50 mM Tris-HCI (pH 8.0)

o 10 mM NaCl

o 10% (w/v) glucose

o 500 pg/mL glucose oxidase

o 40 pg/mL catalase

o 10-50 mM B-mercaptoethanol (add immediately before imaging)

e Super-resolution microscope equipped with appropriate lasers (e.g., ~561 nm for Cy3
excitation) and a sensitive camera (e.g., EMCCD or sCMOS).

Procedure:
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Microscope Setup: a. Mount the sample on the microscope stage. b. Bring the cells into
focus using a low laser power to minimize photobleaching.

Imaging Buffer Exchange: Gently replace the cell medium or PBS with the freshly prepared
dSTORM imaging buffer.

Image Acquisition: a. llluminate the sample with the ~561 nm laser at a high power density to
induce photoswitching of the Cy3 molecules into a dark state. b. Acquire a time-lapse series
of thousands of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100
Hz). Individual Cy3 molecules will stochastic ally return to the fluorescent state and emit
photons before bleaching or returning to the dark state.

Data Analysis: a. Process the raw image data using a single-molecule localization software
package (e.g., ThunderSTORM, rapidSTORM, or commercial software). b. The software will
perform the following steps: i. Identify and localize the fluorescent signals from individual
molecules in each frame with sub-pixel accuracy. ii. Correct for sample drift. iii. Reconstruct a
super-resolved image from the coordinates of all localized molecules.

Visualizations
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Caption: Experimental workflow for super-resolution imaging.
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Caption: Bioorthogonal labeling via iEDDA reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

¢ 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nim.nih.gov]

¢ 3. broadpharm.com [broadpharm.com]

e 4. biorxiv.org [biorxiv.org]

¢ 5. Fluorophores for Super-Resolution Microscopy - FluoroFinder [fluorofinder.com]

¢ To cite this document: BenchChem. [Application Notes and Protocols: Cy3-PEG7-TCO for
Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381472#cy3-peg7-tco-in-super-resolution-
microscopy-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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